4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Overview
Description
4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a chemical compound that features both fluorophenyl and trifluoromethylphenyl groups attached to a triazine core. This compound is of interest due to its unique chemical properties, which include high stability, hydrophobicity, and significant electronic effects imparted by the trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine typically involves the reaction of 3-fluoroaniline with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the triazine ring .
Scientific Research Applications
4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
- 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- 4’-trifluoromethylacetophenone
Uniqueness
Compared to similar compounds, 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is unique due to its specific combination of fluorophenyl and trifluoromethylphenyl groups attached to a triazine core. This structure imparts distinct electronic and steric properties, making it particularly useful in various applications .
Properties
IUPAC Name |
4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N4/c17-12-5-1-3-10(7-12)14-21-9-22-15(24-14)23-13-6-2-4-11(8-13)16(18,19)20/h1-9H,(H,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOOKSLOKIESNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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